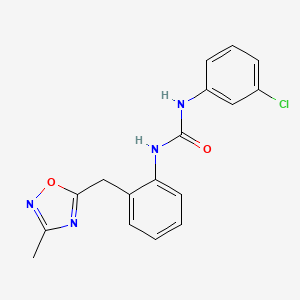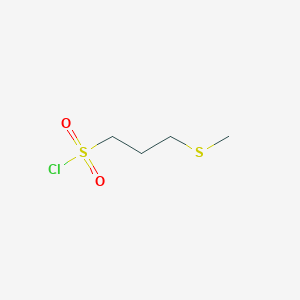![molecular formula C23H31N3O4S2 B2652177 N-cycloheptyl-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide CAS No. 1207014-85-4](/img/structure/B2652177.png)
N-cycloheptyl-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cycloheptyl-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a useful research compound. Its molecular formula is C23H31N3O4S2 and its molecular weight is 477.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
PET Imaging and Neurotransmitter Receptor Quantification
N-cycloheptyl-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide and its derivatives have been explored for use in Positron Emission Tomography (PET) imaging, particularly for quantifying serotonin 1A (5-HT1A) receptors in human subjects. Choi et al. (2015) compared the efficacy of 18F-Mefway, a compound similar in structure, with 18F-FCWAY in PET imaging for 5-HT1A receptors. They found that although 18F-Mefway showed a similar pattern of regional uptakes in PET imaging to 18F-FCWAY, it demonstrated lower distribution volume ratio (DVR) values and greater overestimation bias of area under the curve (AUC) ratio values (Choi et al., 2015).
Catalyst in Chemical Synthesis
Derivatives of piperazine, an integral part of the compound's structure, have been utilized as catalysts in chemical reactions. Wang et al. (2006) described the use of l-piperazine-2-carboxylic acid-derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines with trichlorosilane. They emphasized the critical role of the arene sulfonyl group on N4 for high enantioselectivity (Wang et al., 2006).
Radioligand Development for Neuropsychiatric Disorders
This compound and related compounds have potential in developing PET radioligands for studying neuropsychiatric disorders. García et al. (2014) synthesized a derivative and found it to be a reversible, selective, and high-affinity 5-HT1A receptor antagonist, showing promising characteristics for in vivo quantification of 5-HT1A receptors (García et al., 2014).
Crystal Structure Studies for Drug Design
The compound's derivatives have been studied for their crystal structures, aiding in drug design and understanding of molecular interactions. Kumara et al. (2017) conducted crystal structure studies, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations on novel piperazine derivatives, including ones with structural similarities to this compound. This research provides insights into the reactive sites of these molecules for electrophilic and nucleophilic nature (Kumara et al., 2017).
properties
IUPAC Name |
N-cycloheptyl-3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4S2/c1-30-20-10-8-19(9-11-20)25-13-15-26(16-14-25)32(28,29)21-12-17-31-22(21)23(27)24-18-6-4-2-3-5-7-18/h8-12,17-18H,2-7,13-16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLAXOPXLXNROH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Dibutylamino)methyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B2652098.png)
![(E)-4-(Dimethylamino)-N-[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]but-2-enamide](/img/structure/B2652099.png)
![N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-4-nitrobenzamide](/img/structure/B2652100.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2652103.png)
![2-chloro-N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2652105.png)

![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methoxybenzoate](/img/structure/B2652107.png)


![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2652112.png)


![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)cyclopropanecarboxamide](/img/structure/B2652115.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide](/img/structure/B2652116.png)